1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone
Description
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a naphthalene ring attached to a piperazine moiety, which is further connected to an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14(20)19-11-9-18(10-12-19)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMXSYZDVBVSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method includes the Mannich reaction, where naphthalene is reacted with formaldehyde and piperazine in the presence of an acid catalyst to form the desired product . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene ring may also contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives such as:
1-(4-Methoxy-phenyl)-ethylidene-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-amine: This compound has a similar structure but features a methoxy group, which may alter its chemical and biological properties.
1-((4-Methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: This derivative has a phenyl group instead of an ethanone group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
